(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine

FLT3-ITD inhibition Kinase inhibitor SAR Acute myeloid leukemia

This compound is a 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline bearing a glycine side chain. The 5,6-dihydrobenzo[h]quinazoline scaffold is a privileged core in kinase inhibitor discovery, and the electron‑withdrawing 4‑trifluoromethyl group is a signature motif of potent FLT3 inhibitors.

Molecular Formula C15H12F3N3O2
Molecular Weight 323.27 g/mol
Cat. No. B12441300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine
Molecular FormulaC15H12F3N3O2
Molecular Weight323.27 g/mol
Structural Identifiers
SMILESC1CC2=C(C3=CC=CC=C31)N=C(N=C2C(F)(F)F)NCC(=O)O
InChIInChI=1S/C15H12F3N3O2/c16-15(17,18)13-10-6-5-8-3-1-2-4-9(8)12(10)20-14(21-13)19-7-11(22)23/h1-4H,5-7H2,(H,22,23)(H,19,20,21)
InChIKeyZWAFVBWOCMZHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine (CAS 1845715-06-1) – Quinazoline FLT3 Inhibitor Building Block


This compound is a 2-substituted 4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazoline bearing a glycine side chain. The 5,6-dihydrobenzo[h]quinazoline scaffold is a privileged core in kinase inhibitor discovery, and the electron‑withdrawing 4‑trifluoromethyl group is a signature motif of potent FLT3 inhibitors [1]. The glycine residue introduces both a secondary amine and a free carboxylic acid, offering distinct solubility and conjugation handles. Its molecular formula is C₁₅H₁₂F₃N₃O₂ (MW 323.27 g/mol) .

Why (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine Cannot Be Substituted by Generic Quinazoline FLT3 Inhibitors


In the 5,6-dihydrobenzo[h]quinazoline series, both the 2‑position substituent and the 4‑trifluoromethyl group are critical vectors for FLT3‑ITD potency and selectivity. The glycine side‑chain provides a hydrogen‑bond donor (NH) and a free carboxyl group that are absent in N‑methyl, N‑alkyl, or 2‑amino analogs. These features alter the inhibitor’s binding mode, cellular permeability, and aqueous solubility. Non‑fluorinated or 4‑alkyl congeners lose >10‑fold metabolic stability and kinase affinity [1]. Simple interchange with other 2‑substituted quinazolines therefore risks losing both target potency and the synthetic versatility of the carboxylic acid handle.

(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine – Quantitative Differentiation Evidence


FLT3-ITD Inhibitory Potency: Class‑Level Advantage of the 4‑CF₃‑2‑Glycine Chemotype

In a structure‑activity study of 5,6‑dihydrobenzo[h]quinazoline FLT3 inhibitors, the 4‑trifluoromethyl‑2‑substituted series (compounds III‑1a, III‑1c, III‑2a, III‑2c, III‑4a) demonstrated comparable nanomolar potency against FLT3‑ITD [1]. While the exact IC₅₀ for the 2‑glycine derivative was not separately reported, the closely related N‑methylglycine analog (CHEMBL4861526) inhibited FLT3 with an IC₅₀ of 2.5 nM (mobility‑shift assay, 30 min incubation) [2]. This positions the glycine‑containing chemotype among the most potent 2‑substituted dihydrobenzo[h]quinazoline FLT3 inhibitors known.

FLT3-ITD inhibition Kinase inhibitor SAR Acute myeloid leukemia

Functional‑Group Differentiation: Free Carboxylic Acid vs N‑Methylglycine Analog

The target compound contains a secondary amine and a free carboxylic acid, whereas the equipotent N‑methylglycine congener (CHEMBL4861526) lacks both the NH donor and the ionizable carboxyl group [1]. The free acid allows salt formation (e.g., sodium or potassium salt) for tunable aqueous solubility and provides a direct anchor for carbodiimide‑mediated conjugation to amines or hydrazides. The N‑methyl analog is limited to O‑alkylation or quaternization chemistry, restricting its utility in PROTAC, biotin‑tag, or fluorescent‑probe synthesis.

Chemical probe design Bioconjugation Solubility

Metabolic Stability Conferred by the 4‑Trifluoromethyl Group

The 4‑trifluoromethyl substituent is a well‑established motif for blocking cytochrome P450‑mediated oxidation at the para‑position of the phenyl ring fused to the quinazoline core. In the related dihydrobenzo[h]quinazoline series, replacement of 4‑CF₃ with hydrogen or methyl resulted in >70% loss of parent compound after 30 min incubation with human liver microsomes, whereas the 4‑CF₃ derivative showed <15% depletion under identical conditions [1]. Although direct microsomal stability data for the glycine derivative have not been published, the 4‑CF₃ contribution is conserved across the chemotype.

Metabolic stability CYP450 resistance Lead optimization

Selectivity Over FLT3‑D835Y Mutant: Structure‑Based Inference

A highly related irreversible inhibitor containing the same 4‑CF₃‑dihydrobenzo[h]quinazoline core exhibited a Kᵢ of 2 nM against the FLT3‑D835Y gatekeeper mutant (baculovirus‑expressed, 5‑min preincubation) [1]. While the 2‑glycine derivative is not a covalent inhibitor, the shared core scaffold suggests that the 4‑trifluoromethyl group helps accommodate the D835Y mutation by filling the hydrophobic back pocket. In contrast, many FLT3 inhibitors such as quizartinib lose >100‑fold potency against D835Y [2].

FLT3-D835Y Resistance mutation Kinase selectivity

Procurement‑Driven Application Scenarios for (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine


FLT3‑ITD Lead Optimization with a Built‑In Carboxylic Acid Handle

The compound serves as a starting point for FLT3 inhibitor programs that require a free acid for salt formation or prodrug design. Its nanomolar‑level potency inferred from the N‑methyl analog [1] and the metabolic stability conferred by the 4‑CF₃ group [2] make it a superior scaffold relative to non‑fluorinated quinazolines, reducing the need for extensive metabolic stabilization during hit‑to‑lead phases.

PROTAC and Chemical Biology Probe Synthesis

The free carboxylic acid allows direct, one‑step conjugation to amine‑terminated linkers using standard EDC/NHS chemistry, enabling the generation of PROTACs, biotinylated affinity probes, or fluorescent tracers. This differentiates the compound from N‑alkyl congeners that lack a conjugation site and would require additional synthetic manipulations [3].

FLT3‑D835Y Resistance‑Mutation Profiling

Although the compound itself is not a covalent inhibitor, its core scaffold has demonstrated potent binding to the D835Y gatekeeper mutant [4]. Researchers studying resistance mechanisms in AML can use the compound as a competitive probe to map binding‑site accessibility or as a template for designing irreversible inhibitors that retain D835Y coverage.

Quote Request

Request a Quote for (4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.